

# Application Notes and Protocols for In Vivo Administration of Olverembatinib Dimesylate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Olverembatinib dimesylate*

Cat. No.: *B591212*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Olverembatinib dimesylate** (formerly HQP1351) is a third-generation Bcr-Abl tyrosine kinase inhibitor (TKI) demonstrating potent activity against wild-type Bcr-Abl and, notably, the T315I mutation, which confers resistance to many first and second-generation TKIs.[1][2][3] Approved in China for the treatment of chronic myeloid leukemia (CML), olverembatinib is a subject of ongoing research for its potential in various hematological malignancies and solid tumors.[4][5][6] These application notes provide detailed protocols for the in vivo administration of **olverembatinib dimesylate** in preclinical animal models, summarize key quantitative data from clinical studies, and illustrate its mechanism of action.

## Quantitative Data Summary

The following tables summarize the dosing and efficacy of olverembatinib in both preclinical and clinical settings.

Table 1: Preclinical In Vivo Efficacy of Olverembatinib

Animal Model	Cell Line	Treatment Dose	Administration Route	Key Outcomes	Reference
Murine Allograft	Ba/F3 expressing BCR-ABL1T315I	Not specified	Oral	Significantly prolonged survival of leukemic mice compared to vehicle and imatinib.	<a href="#">[2]</a>
Murine Allograft	Ba/F3 expressing wild-type BCR-ABL1	Not specified	Oral	Suppressed tumor growth.	<a href="#">[2]</a>
Mouse Xenograft	PC12 (SDHB knock-down)	10 and 20 mg/kg (QOD)	Oral	Demonstrated dose-dependent antitumor activity.	

Table 2: Clinical Dosing Regimens of Olverembatinib

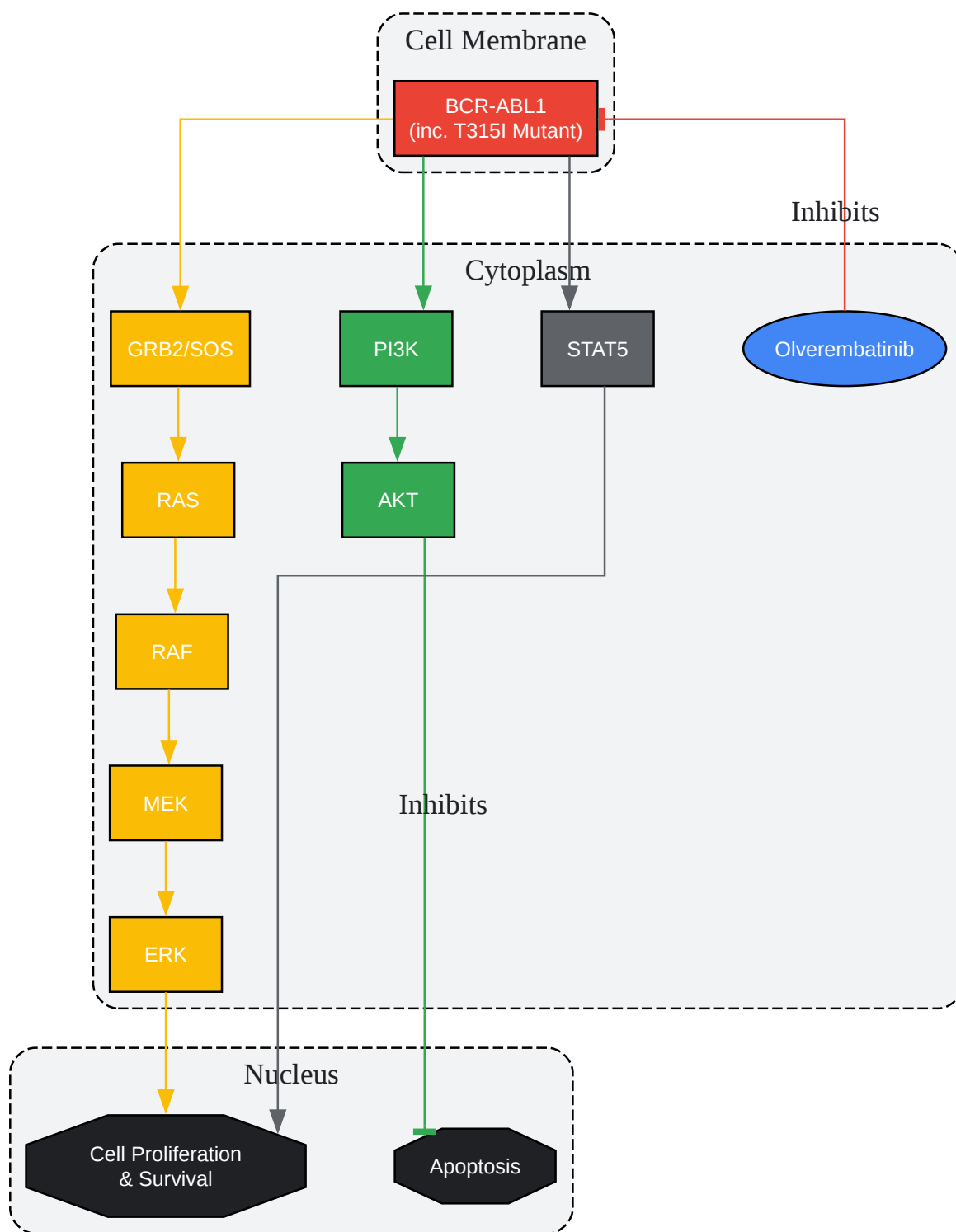
Clinical Trial Phase	Patient Population	Dose Range	Recommended Phase 2 Dose (RP2D)	Dosing Schedule	Reference
Phase 1	TKI-resistant CML-CP and CML-AP	1 - 60 mg	40 mg	Every other day (QOD) in 28-day cycles	<a href="#">[1]</a> <a href="#">[7]</a>
Phase 2	TKI-resistant CML-CP and CML-AP with T315I mutation	40 mg	40 mg	Every other day (QOD) in 28-day cycles	<a href="#">[1]</a> <a href="#">[5]</a>
Phase 1b	CML and Ph+ ALL	30, 40, and 50 mg	Not specified	Every other day (QOD)	

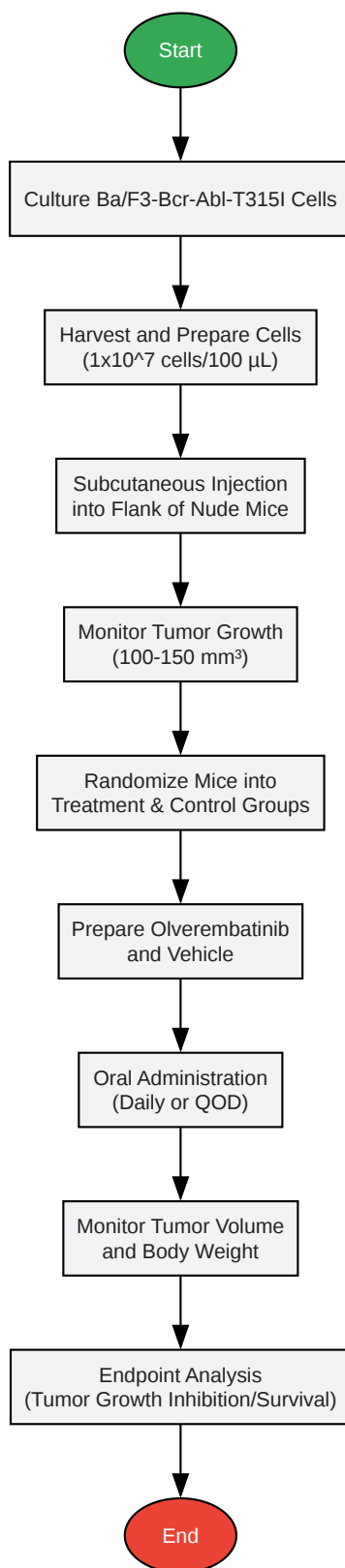
Table 3: Clinical Efficacy of Olverembatinib in CML

Patient Population	Response Metric	3-Year Cumulative Incidence	Reference
CML-CP	Major Cytogenetic Response (MCyR)	79.0%	<a href="#">[1]</a>
CML-CP	Complete Cytogenetic Response (CCyR)	69.0%	<a href="#">[1]</a>
CML-CP	Major Molecular Response (MMR)	56.0%	<a href="#">[1]</a>
CML-AP	Major Cytogenetic Response (MCyR)	47.4%	<a href="#">[1]</a>
CML-AP	Complete Cytogenetic Response (CCyR)	47.4%	<a href="#">[1]</a>
CML-AP	Major Molecular Response (MMR)	44.7%	<a href="#">[1]</a>

## Signaling Pathway

Olverembatinib primarily functions by inhibiting the constitutively active Bcr-Abl tyrosine kinase, the hallmark of CML. Its ability to bind to both the active and inactive conformations of the Abl kinase domain allows it to overcome the T315I "gatekeeper" mutation, which sterically hinders the binding of many other TKIs. Inhibition of Bcr-Abl blocks downstream signaling pathways crucial for cell proliferation and survival, such as the Ras/MAPK and PI3K/Akt pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Global Registrational Phase III Study of Olverembatinib (HQP1351) Cleared by FDA - [ascentage.com]
- 7. Ascentage Pharma Releases Updated Data of its Novel BCR-ABL Inhibitor, HQP1351, in an Oral Presentation Nominated for "Best of ASH" [prnewswire.com]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Administration of Olverembatinib Dimesylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b591212#olverembatinib-dimesylate-administration-in-vivo]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)